Cinanserin hydrochloride

描述

盐酸西那生林是一种以其作为5-羟色胺受体拮抗剂的作用而闻名的化合物。 它是在1960年代被发现的,并且一直被研究用于其潜在的治疗应用,特别是在治疗各种神经和病毒疾病方面 。 该化合物也因其对严重急性呼吸系统综合征冠状病毒(SARS-CoV)和SARS-CoV-2的3CL蛋白酶的抑制作用而闻名 。

准备方法

合成路线和反应条件: 盐酸西那生林的合成涉及多个步骤,从制备核心结构开始,然后进行官能团修饰。关键步骤包括:

核心结构的形成: 合成从制备苯丙烯酰胺核心开始。

官能团修饰: 然后通过引入二甲基氨基和硫醚键来修饰核心结构。

盐酸盐的形成: 最后一步是通过使西那生林与盐酸反应,将其转化为盐酸盐形式。

工业生产方法: 盐酸西那生林的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应,高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 。

化学反应分析

Oxidation Reactions

Cinanserin hydrochloride’s thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

| Reagent/Conditions | Product(s) Formed | Key Characteristics | Source(s) |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Increased polarity; chiral center | |

| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Higher oxidation state; stable |

These reactions are pH-dependent and typically occur in aprotic solvents like dichloromethane at 0–25°C. The sulfoxide intermediate can further oxidize to sulfones under stronger conditions.

Reduction Reactions

The compound’s thioether and amide functionalities participate in reduction pathways:

| Reagent/Conditions | Product(s) Formed | Mechanism | Source(s) |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Amine derivative | Cleavage of thioether and amide bonds | |

| Sodium borohydride (NaBH₄) | Partial reduction of unsaturated bonds | Selective for α,β-unsaturated carbonyl |

Reduction of the thioether yields a dimethylaminoalkylthiol intermediate, which can further react to form secondary amines.

Substitution Reactions

The dimethylamino group (-N(CH₃)₂) and thioether linkage serve as nucleophilic sites:

| Reagent/Conditions | Site of Substitution | Product(s) Formed | Source(s) |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Dimethylamino group | Quaternary ammonium salts | |

| Thiols (e.g., R-SH) | Thioether sulfur | Disulfide or thioester derivatives |

Substitution at the dimethylamino group is favored in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C).

Enzymatic Interactions

This compound inhibits SARS-CoV-2 3CL protease (3CLpro) via covalent modification of the catalytic cysteine (Cys145):

| Parameter | Details | Source(s) |

|---|---|---|

| Binding Mechanism | Michael addition to Cys145-Sγ | |

| IC₅₀ (3CLpro inhibition) | 5.05 μM (fluorogenic substrate assay) | |

| Key Functional Groups | Thioether and α,β-unsaturated carbonyl |

The reaction involves nucleophilic attack by Cys145 on the α,β-unsaturated carbonyl, forming a covalent adduct that blocks the protease’s active site . This interaction reduces viral replication by 4 log units in cell culture .

Stability and Decomposition

Under extreme conditions (e.g., high heat or strong acids/bases), this compound degrades into:

Decomposition is minimized by storing the compound in a dry, cool environment away from oxidizing agents .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Functional Group Involvement | Biological Relevance |

|---|---|---|---|

| Oxidation | Moderate | Thioether → Sulfoxide/Sulfone | Alters pharmacokinetics |

| Reduction | Fast | Thioether/Amide → Amine | Generates bioactive metabolites |

| Enzymatic Inhibition | Rapid | α,β-unsaturated carbonyl + Cys145 | Antiviral activity against SARS-CoV |

科学研究应用

Scientific Research Applications

Cinanserin hydrochloride has several significant applications across different fields:

-

Pharmacology :

- Used as a reference compound in studies focusing on serotonin receptor antagonists.

- Investigated for its potential to modulate neurotransmitter activity, which may have implications in treating mood disorders and anxiety.

-

Virology :

- Demonstrated strong antiviral activity against SARS-CoV and HCoV-229E by inhibiting viral replication. The compound showed IC50 values ranging from 19 to 34 µM in tissue culture assays, indicating effective inhibition at non-toxic concentrations .

- Acts by binding to the 3CLpro enzyme, crucial for the viral life cycle, thereby reducing the levels of viral RNA and infectious particles significantly .

- Neuroscience :

- Drug Development :

Antiviral Activity Against SARS-CoV

A pivotal study demonstrated that this compound significantly inhibits SARS-CoV replication in vitro. The study employed a virtual screening approach to identify cinanserin as a potential inhibitor of the 3C-like proteinase. The findings revealed:

- A reduction in virus RNA concentration by up to 4 log units.

- IC50 values for inhibition ranged from 19 to 34 µM, showcasing its potency against viral replication without causing toxicity to host cells .

Inhibition Mechanism Elucidation

Further investigations into cinanserin's mechanism revealed its binding affinity to the active site of the 3CLpro enzyme. This interaction was confirmed through surface plasmon resonance technology, providing insights into how cinanserin disrupts the enzymatic activity necessary for viral replication .

Comparative Data Table

The following table summarizes key findings related to this compound's applications:

作用机制

盐酸西那生林主要通过拮抗5-羟色胺受体,特别是5-HT2A和5-HT2C受体来发挥作用 。这种拮抗作用抑制5-羟色胺与这些受体的结合,从而调节神经递质活性。 此外,盐酸西那生林抑制SARS-CoV和SARS-CoV-2的3CL蛋白酶,这对病毒复制至关重要 。这种双重作用机制使其成为神经和抗病毒研究中宝贵的化合物。

类似化合物:

酮色林: 另一种具有类似药理特性的5-羟色胺受体拮抗剂。

瑞坦色林: 一种具有类似受体结合特征但治疗应用不同的化合物。

沙格列酯: 主要用于其抗血小板作用的5-羟色胺受体拮抗剂。

独特性: 盐酸西那生林的独特之处在于它既是5-羟色胺受体拮抗剂,又是冠状病毒3CL蛋白酶的抑制剂。 这种特性的结合使其在神经和抗病毒研究中都特别有价值 。

相似化合物的比较

Ketanserin: Another serotonin receptor antagonist with similar pharmacological properties.

Ritanserin: A compound with similar receptor binding profiles but different therapeutic applications.

Sarpogrelate: A serotonin receptor antagonist used primarily for its antiplatelet effects.

Uniqueness: Cinanserin hydrochloride is unique due to its dual role as a serotonin receptor antagonist and an inhibitor of the 3C-like protease of coronaviruses. This combination of properties makes it particularly valuable in both neurological and antiviral research .

生物活性

Cinanserin hydrochloride is a compound primarily recognized for its role as a selective antagonist of the 5-HT2 serotonin receptors and as an inhibitor of the 3C-like proteinase (3CLpro) associated with coronaviruses, particularly SARS-CoV. Originally developed in the 1960s, cinanserin has garnered attention for its potential applications in antiviral therapies, especially in light of recent global health challenges posed by coronaviruses.

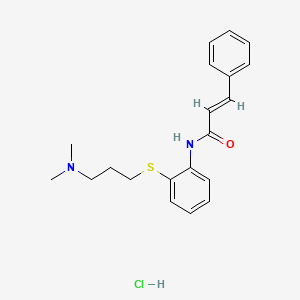

- Chemical Name : N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride

- Molecular Weight : 376.94 g/mol

- Purity : ≥99% (HPLC)

Cinanserin functions primarily through two mechanisms:

- 5-HT2 Receptor Antagonism : It selectively inhibits the 5-HT2 receptors, which are implicated in various physiological processes, including mood regulation and vascular tone.

- Inhibition of 3C-like Proteinase : Cinanserin has been shown to bind to and inhibit the activity of the 3CLpro enzyme, crucial for the replication cycle of coronaviruses. This inhibition leads to a significant reduction in viral replication.

In Vitro Studies

Research has demonstrated that cinanserin exhibits potent antiviral activity against SARS-CoV and HCoV-229E, with IC50 values ranging from 19 to 34 µM. The compound effectively reduces viral RNA levels and infectious particle counts by up to four log units in cell culture assays .

Case Studies and Experimental Findings

-

Antiviral Efficacy :

- In a study evaluating the antiviral properties of cinanserin, it was found to significantly inhibit SARS-CoV replication in vitro. The compound displayed an EC50 value of approximately 20.61 µM against SARS-CoV-2, indicating its potential utility in treating COVID-19 .

- The mechanism was further elucidated through surface plasmon resonance technology, confirming cinanserin's binding affinity to the 3CLpro enzyme .

- Comparative Analysis :

Summary of Biological Activity Data

| Activity Type | Virus Type | IC50 (µM) | EC50 (µM) | Observations |

|---|---|---|---|---|

| Antiviral Activity | SARS-CoV | 19 - 34 | 20.61 | Significant reduction in viral RNA and particles |

| Antiviral Activity | HCoV-229E | - | - | Strong inhibition observed in cell culture assays |

| Enzymatic Inhibition | 3CLpro | ~5 | - | Effective binding confirmed via SPR technology |

属性

IUPAC Name |

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGJPDKYMJJWRB-IERUDJENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1166-34-3 (Parent) | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901018928 | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-84-2, 1166-34-3 | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinanserin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 54-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。